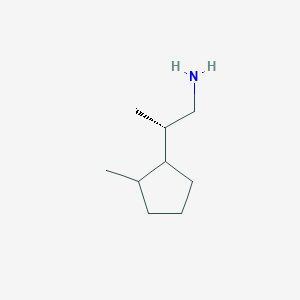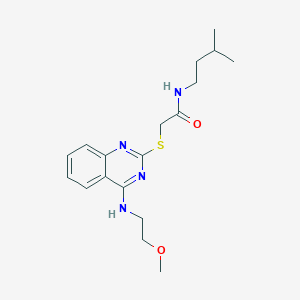
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives have been studied for their diverse range of biological properties . They have been designed and synthesized for their potential anti-angiogenesis activities . Cytotoxicity assays indicated that most of these compounds displayed similar cytotoxicity against tumor cells .
Synthesis Analysis
A series of novel N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
Chemical Reactions Analysis
Quinazolinone derivatives have been synthesized and evaluated in vitro for their antiproliferative activity . The chemical reactions of 4(3H)-quinazolinone derivatives and the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .
科学的研究の応用
Anticancer Activity
Quinazolinone derivatives, structurally related to N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide, have been extensively studied for their anticancer properties. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have shown significant cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship (SAR) analysis indicates the importance of specific substitutions for enhancing anticancer efficacy (Kovalenko et al., 2012).
Synthesis and Biological Activity
The synthesis and evaluation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated the compounds' anticancer and antibacterial activities. Compound 4.10, in particular, showed pronounced anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative activity in acetic acid-induced ulcer models and were significantly more effective than standard drugs in reducing ulcerative parameters, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).
Analgesic Activity
The synthesis and analgesic activity of quinazolinone derivatives have been explored, revealing that these compounds exhibit significant analgesic activity, potentially offering new avenues for pain management research (Osarodion, 2023).
Structural Aspects for Drug Design
Research on the structural aspects and properties of salt and inclusion compounds of quinazoline-based amides provides valuable insights for drug design, highlighting the importance of molecular structure in determining biological activity and drug efficacy (Karmakar et al., 2007).
特性
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)8-9-19-16(23)12-25-18-21-15-7-5-4-6-14(15)17(22-18)20-10-11-24-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAWFYSPJFGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

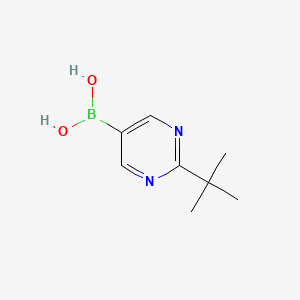
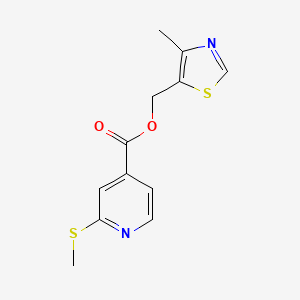
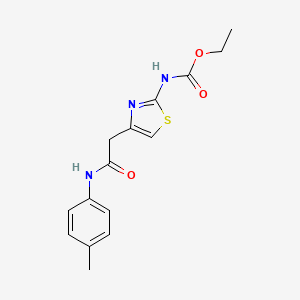
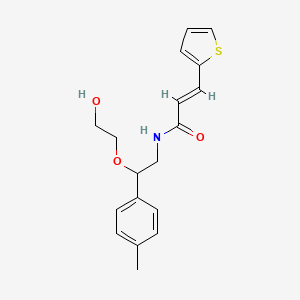
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
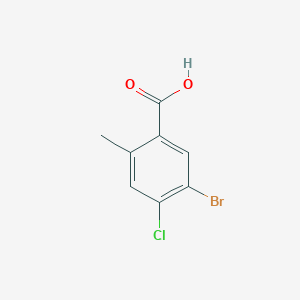
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
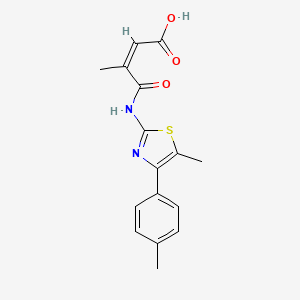
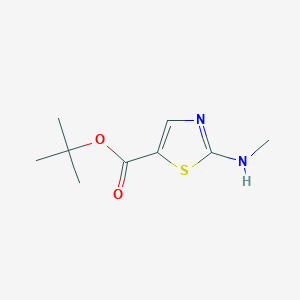
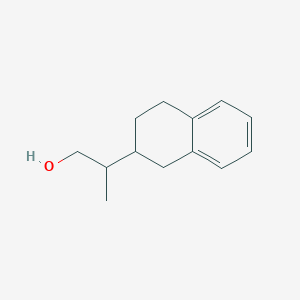
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
